molecular formula C10H12ClN3 B3096502 [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride CAS No. 1285369-36-9

[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride

Cat. No.: B3096502
CAS No.: 1285369-36-9
M. Wt: 209.67
InChI Key: JBCGHVPHNRYCOG-UHFFFAOYSA-N
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Description

[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a pyrazole-derived compound featuring a phenyl substituent at the 5-position of the pyrazole ring and a methylamine group at the 3-position, stabilized as a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCGHVPHNRYCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization steps . One common method includes the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. The resulting intermediate can then be further reacted with formaldehyde and an amine to introduce the methylamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that pyrazole derivatives, including [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride, exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. A notable study demonstrated that a related pyrazole compound effectively reduced tumor growth in xenograft models of breast cancer .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This property suggests its potential use in developing anti-inflammatory drugs .

2.2 Molecular Probes

The compound can serve as a molecular probe in biochemical assays to study protein interactions and enzyme activities. Its ability to selectively bind to certain biomolecules makes it a valuable tool for researchers studying cellular processes and signaling pathways .

Material Science

3.1 Synthesis of Novel Materials

In material science, this compound has been utilized in the synthesis of novel polymers and composite materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

3.2 Catalysis

The compound has also been explored as a catalyst in various organic reactions, including cross-coupling reactions and condensation processes. Its unique structure allows it to facilitate reactions under mild conditions, thus reducing the need for harsh reagents and conditions typically required in organic synthesis .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents; Antimicrobial agents
Biochemical ApplicationsEnzyme inhibitors; Molecular probes
Material ScienceSynthesis of polymers; Catalysis

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers tested this compound against clinical isolates of bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential role in treating bacterial infections.

Mechanism of Action

The mechanism of action of [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Pyrazole/Isoxazole Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications
[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine HCl Pyrazole 5-Ph, 3-CH2NH2·HCl ~208.5 (calculated) Potential kinase inhibition; enhanced lipophilicity due to phenyl group .
4-Methyl-1H-pyrazol-3-amine HCl Pyrazole 4-Me, 3-NH2·HCl 133.58 Simpler structure; likely used as a building block in medicinal chemistry .
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine Pyrazole 1-Me, 3-pyridinyl 358.44 (free base) Research-grade compound; pyridinyl group may enhance π-π stacking or hydrogen bonding in target interactions .
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl Isoxazole 5-(2-Cl-Ph), 3-CH2NH2·HCl 245.10 Chlorophenyl group introduces electronic effects; isoxazole core may alter binding affinity compared to pyrazole .
Key Differences and Implications

Core Heterocycle :

  • Pyrazole vs. Isoxazole : Pyrazole (two adjacent nitrogen atoms) exhibits distinct electronic and hydrogen-bonding properties compared to isoxazole (one oxygen and one nitrogen atom). Pyrazoles often participate in stronger hydrogen-bonding networks due to dual nitrogen sites, while isoxazoles may engage in weaker dipole interactions .

Substituent Effects: Phenyl vs. The 2-chlorophenyl substituent in the isoxazole analog introduces steric hindrance and electron-withdrawing effects, which could modulate reactivity or binding specificity . Pyridinyl Group: The pyridinyl substituent in 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine enables additional hydrogen bonding or π-π interactions, making it suitable for targeting enzymes or receptors with aromatic binding pockets .

Amine Positioning :

  • The methylamine group at the 3-position in the target compound contrasts with the 4-methyl and 3-amine groups in 4-Methyl-1H-pyrazol-3-amine HCl. This positional difference could influence steric interactions and solubility profiles .

Molecular Weight and Solubility :

  • Higher molecular weights (e.g., 358.44 g/mol for the pyridinyl derivative) may reduce solubility compared to simpler analogs like 4-Methyl-1H-pyrazol-3-amine HCl (133.58 g/mol). The hydrochloride salt form of the target compound likely improves aqueous solubility .

Biological Activity

[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of pyrazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds often exhibit:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes, such as thrombin and cyclooxygenases (COX). For instance, some pyrazole-based thrombin inhibitors utilize a serine-trapping mechanism that temporarily inhibits thrombin's catalytic activity by forming a covalent bond with the enzyme's active site .
  • Anticancer Activity : Pyrazole compounds have shown significant antiproliferative effects against various cancer cell lines. For example, certain derivatives have been tested against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), demonstrating IC50 values that indicate potent growth inhibition .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Case Study : A study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics .
    • Table 1: Anticancer Activity Data
      Cell LineIC50 (µM)Reference
      HepG254.25
      MCF-738.44
      A54926
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties, often acting as COX inhibitors. These compounds can reduce inflammation in various models, including carrageenan-induced edema .
    • Table 2: Anti-inflammatory Activity
      CompoundActivity LevelReference
      This compoundModerate
      IndomethacinHigh
  • Antioxidant Activity :
    • Certain pyrazoles have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Research Findings

Recent studies have expanded the understanding of the biological activities associated with pyrazole compounds:

  • A review highlighted the potential of pyrazole derivatives as selective p38 MAPK inhibitors, showcasing their role in cancer therapy .
  • Another study found that specific modifications to the pyrazole structure could enhance its efficacy against multiple cancer types while minimizing toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with the formation of a pyrazole core. A key intermediate, 3-aryl-2-(aminomethylene)propanenitrile (derived from substituted hydrazines and carbonyl compounds), undergoes cyclization with hydrazine salts in alcohols (e.g., ethanol or methanol) under reflux to yield the pyrazol-3-amine scaffold. Subsequent reaction with hydrochloric acid in anhydrous, aprotic solvents (e.g., dichloromethane) converts the free amine to the hydrochloride salt . Critical parameters include:
  • Temperature control : Cyclization typically occurs at 80–120°C, monitored by TLC.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity.
  • Yield optimization : Excess hydrazine (1.2–1.5 equivalents) ensures complete cyclization, while inert atmospheres prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FTIR : Confirm the presence of N–H stretching (3100–3300 cm⁻¹) and C–N amine vibrations (1030–1250 cm⁻¹). The absence of free amine peaks (e.g., sharp N–H bands) verifies salt formation .
  • Elemental Analysis : Quantify nitrogen and chlorine content to validate stoichiometry (e.g., 23 wt.% N increase post-impregnation in analogous systems) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (7.2–7.8 ppm for phenyl) and methylene groups adjacent to the amine (2.8–3.5 ppm).
  • XRD : Compare experimental powder patterns with simulated data from single-crystal structures to confirm phase purity .

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect intensity data with a CCD detector .
  • Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
  • Refinement : Apply full-matrix least-squares refinement in SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
  • Visualization : Use WinGX and ORTEP for thermal ellipsoid plots and packing diagrams .

Advanced Research Questions

Q. What methodologies are employed to analyze hydrogen bonding networks and supramolecular interactions in the crystal lattice of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···Cl, C–H···π) using Etter’s formalism to identify motifs like D (donor) and R (acceptor) patterns .
  • Hirshfeld Surfaces : Generate 2D fingerprint plots (via CrystalExplorer ) to quantify interaction contributions (e.g., H···Cl contacts in hydrochloride salts) .
  • DFT Calculations : Optimize molecular geometries (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths and angles, resolving discrepancies in packing forces .

Q. How can computational modeling complement experimental data in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess hygroscopicity and salt dissociation kinetics.
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., methylene amine group) .
  • pKa Prediction : Use COSMO-RS to estimate amine basicity and HCl dissociation in aqueous media, guiding pH-dependent stability tests .

Q. What strategies can be implemented to resolve contradictions in spectroscopic data during the characterization of this compound?

  • Methodological Answer :
  • Case Study – FTIR vs. Elemental Analysis : If FTIR shows residual free amine (N–H stretch) but elemental analysis confirms stoichiometric Cl, consider:
  • TGA-MS : Check for HCl loss during heating, indicating weak ion pairing.
  • Solid-State NMR : Differentiate static (salt) vs. dynamic (free amine) proton environments .
  • XRD vs. NMR : If XRD indicates purity but NMR shows split peaks, test for polymorphism via DSC or slurry experiments in different solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride
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[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride

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